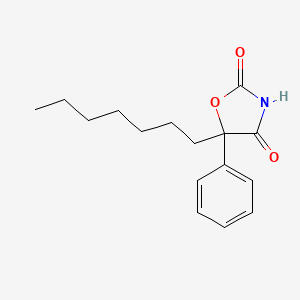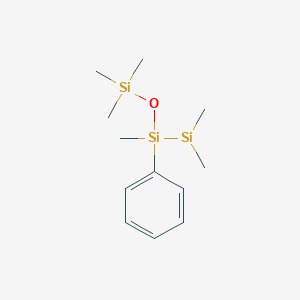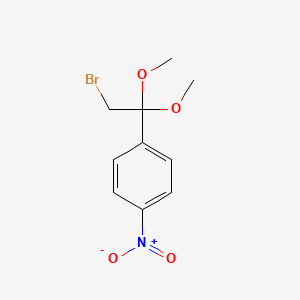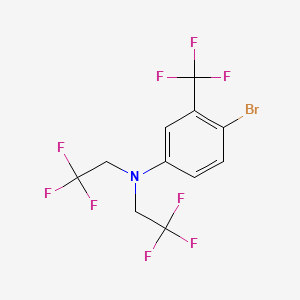![molecular formula C22H29FN2O B14224682 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine CAS No. 754164-34-6](/img/structure/B14224682.png)
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a piperidinylpentyl ether moiety attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .
Métodos De Preparación
The synthesis of 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine typically involves several steps, including the formation of the pyridine ring, introduction of the fluorophenyl group, and attachment of the piperidinylpentyl ether moiety. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with methylpyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to achieve high yields and purity .
Análisis De Reacciones Químicas
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperidinylpentyl ether moiety play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparación Con Compuestos Similares
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine can be compared with other fluorinated pyridines and piperidine-containing compounds. Similar compounds include:
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: This compound also contains a fluorophenyl group and a pyridine ring but differs in its overall structure and specific substituents.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with distinct structural features and potential biological activities.
Propiedades
Número CAS |
754164-34-6 |
|---|---|
Fórmula molecular |
C22H29FN2O |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyridine |
InChI |
InChI=1S/C22H29FN2O/c1-18-16-20(19-8-10-21(23)11-9-19)17-22(24-18)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16-17H,2-7,12-15H2,1H3 |
Clave InChI |
LKYPFVJBVDQZJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)

![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)



![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)

